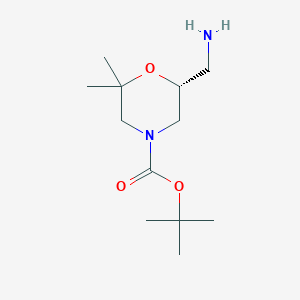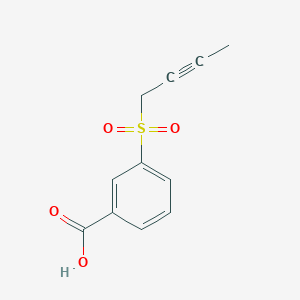![molecular formula C15H19F3N4O5 B2850366 1-{1-[2-(2-Oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097917-78-5](/img/structure/B2850366.png)
1-{1-[2-(2-Oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[2-(2-Oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H19F3N4O5 and its molecular weight is 392.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
Research on compounds structurally related to 1-{1-[2-(2-Oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has contributed to advancements in synthetic methodologies and structural analysis. For instance, the synthesis of oxazolidines and thiazolidines from α-amino acid ethyl esters highlights the versatile routes to bicyclic compounds, which could inform the synthesis strategies for structurally similar compounds (Badr, Aly, Fahmy, & Mansour, 1981). Moreover, the development of oxazolidinone antibiotics emphasizes the relevance of oxazolidinone rings, present in the chemical structure of interest, for their antibacterial properties (Tucker et al., 1998).
Computational Studies and Drug Design
Computational docking studies have been utilized to investigate the interactions of similar compounds, providing insights into their potential therapeutic applications. For example, docking studies on chromeno[4,3-b]pyridine derivatives for breast cancer suggest that computational analysis can identify key interactions responsible for the anticancer activities of complex molecules (Ghada E. Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Pharmacophoric Features and Biological Activities
Understanding the pharmacophoric features essential for specific biological activities can aid in the design of new therapeutic agents. Research into imidazolidin-2,4-dione derivatives as inhibitors of cancer efflux pump ABCB1 highlights the potential of certain pharmacophoric elements to contribute to inhibitory activity, which might be relevant for designing drugs based on the chemical structure (Żesławska et al., 2019).
New Synthetic Routes and Chemical Transformations
Innovative synthetic methods have expanded the toolkit for creating compounds with potential therapeutic value. The microwave-assisted synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione analogs demonstrates a rapid and efficient approach to producing diverse molecules, which could be applied to the synthesis of compounds with a similar chemical backbone (Brouillette et al., 2007).
Propiedades
IUPAC Name |
1-[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N4O5/c16-15(17,18)9-22-12(24)8-21(13(22)25)10-1-3-19(4-2-10)11(23)7-20-5-6-27-14(20)26/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNOLGOENIKBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2850284.png)
![N-[2-(4-Cyclopropylpyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2850286.png)

![N-hydroxy-N-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}methanesulfonamide](/img/structure/B2850289.png)
![N-[4-({2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}oxy)phenyl]acetamide](/img/structure/B2850291.png)
![N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2850292.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2,4-dioxooxazolidin-3-yl)methyl)azetidine-1-carboxamide](/img/structure/B2850293.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2850294.png)
![3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2850297.png)

![3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2850301.png)


![3-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2850305.png)
